molecular formula C8H10ClNOS B2456874 2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide CAS No. 135709-70-5

2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2456874
CAS No.: 135709-70-5
M. Wt: 203.68
InChI Key: CMPPZHOMUCPMNH-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C8H10ClNOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-thiopheneethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

2-chloro-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c9-5-8(11)10-3-1-7-2-4-12-6-7/h2,4,6H,1,3,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPPZHOMUCPMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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